An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-2-methylvaleric Acid
An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-2-methylvaleric Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-hydroxy-2-methylvaleric acid, a molecule of significant interest in metabolic research and as a potential biomarker. This document delves into its chemical structure, physicochemical properties, stereochemistry, and spectroscopic profile. Furthermore, it explores its natural occurrence, biosynthetic pathways, and established analytical methodologies for its detection and quantification. The guide also discusses the current understanding of its biological activity and toxicological profile, offering insights for researchers and professionals in drug development and related scientific fields.
Introduction
3-Hydroxy-2-methylvaleric acid, systematically named 3-hydroxy-2-methylpentanoic acid, is a hydroxy fatty acid that plays a role in human metabolism.[1] Its presence and concentration in biological fluids are of clinical interest, particularly in the context of certain metabolic disorders. This guide aims to consolidate the current knowledge on the chemical and biological characteristics of this compound, providing a valuable resource for the scientific community.
Chemical Identity and Structure
Nomenclature and Identification
-
Systematic IUPAC Name: 3-hydroxy-2-methylpentanoic acid[1]
-
Common Synonyms: 3-Hydroxy-2-methylvaleric acid, 2-Methyl-3-hydroxyvaleric acid[1]
-
CAS Number: 28892-73-1[1]
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Molecular Formula: C₆H₁₂O₃[1]
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Molecular Weight: 132.16 g/mol [1]
Molecular Structure
3-Hydroxy-2-methylvaleric acid is a six-carbon carboxylic acid with a hydroxyl group at the C3 position and a methyl group at the C2 position. The presence of two chiral centers at C2 and C3 gives rise to four possible stereoisomers.
Physicochemical Properties
The physicochemical properties of 3-hydroxy-2-methylvaleric acid are crucial for its handling, analysis, and understanding its behavior in biological systems.
| Property | Value | Source |
| Physical State | Solid[1] | PubChem[1] |
| Boiling Point | 250.45 °C (estimated) | The Good Scents Company[2] |
| Vapor Pressure | 0.003 mmHg @ 25 °C (estimated) | The Good Scents Company[2] |
| Flash Point | 119.50 °C (estimated) | The Good Scents Company[2] |
| Water Solubility | 3.053 x 10⁵ mg/L @ 25 °C (estimated) | The Good Scents Company[2] |
| logP (o/w) | 0.099 (estimated) | The Good Scents Company[2] |
Stereochemistry
The biological activity of chiral molecules is often highly dependent on their stereochemistry. 3-Hydroxy-2-methylvaleric acid possesses two chiral centers, leading to four stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S).
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(2S,3R)-3-hydroxy-2-methylpentanoic acid: This stereoisomer is a known diketide.[3]
-
(2R,3S)-2-hydroxy-3-methylpentanoic acid: This isomer is generated during isoleucine metabolism and is found at elevated levels in patients with Maple Syrup Urine Disease (MSUD).[4]
The distinct spatial arrangement of the hydroxyl and methyl groups in each stereoisomer can lead to differential interactions with enzymes and receptors, resulting in varied biological effects.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and structural elucidation of 3-hydroxy-2-methylvaleric acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of carboxylic acids typically shows fragmentation patterns involving the loss of hydroxyl (-17 u) and carboxyl (-45 u) groups.[5] For the trimethylsilyl (TMS) derivative of the related 2-Hydroxy-3-methylvaleric acid, characteristic fragments are observed that are indicative of the structure.[6] The fragmentation of TMS derivatives of hydroxy acids often involves complex rearrangements, including the migration of TMS groups.[7]
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a strong C=O stretching band between 1760 and 1690 cm⁻¹. The presence of the hydroxyl group will also contribute to the O-H stretching region.
Natural Occurrence and Biosynthesis
3-Hydroxy-2-methylvaleric acid is a metabolite derived from the breakdown of the branched-chain amino acid isoleucine. The metabolic pathway involves the reduction of 2-keto-3-methylvaleric acid, a reaction that can be catalyzed by enzymes such as lactate dehydrogenase. Elevated levels of this acid in urine and blood are a key indicator of Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder affecting the catabolism of branched-chain amino acids.
Caption: Biosynthesis of 3-Hydroxy-2-methylvaleric acid from isoleucine.
Synthesis and Manufacturing
While a specific, detailed industrial synthesis for 3-hydroxy-2-methylvaleric acid is not widely published, general methods for the synthesis of β-hydroxy carboxylic acids can be adapted.[8] One potential route involves an aldol reaction between propanal and a propionate enolate, followed by hydrolysis. Stereoselective synthesis of specific isomers would require the use of chiral auxiliaries or catalysts.
Analytical Methodologies
The accurate quantification of 3-hydroxy-2-methylvaleric acid in biological matrices is crucial for clinical diagnostics and research.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of organic acids in urine.[9][10] Due to the low volatility of 3-hydroxy-2-methylvaleric acid, a derivatization step is necessary to convert it into a more volatile compound, typically a trimethylsilyl (TMS) ester.[11]
Proposed GC-MS Protocol for Urinary Organic Acid Profiling:
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Sample Preparation: Acidify a urine sample and extract the organic acids using an organic solvent such as ethyl acetate.[11]
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Derivatization: Evaporate the solvent and treat the residue with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the TMS derivative.[11]
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GC-MS Analysis: Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
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Data Acquisition: Operate the mass spectrometer in full scan mode to identify the compound based on its retention time and fragmentation pattern, or in selected ion monitoring (SIM) mode for targeted quantification.
Caption: General workflow for GC-MS analysis of urinary organic acids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of organic acids and may not always require derivatization.[12][13]
Proposed LC-MS/MS Protocol:
-
Sample Preparation: A simple protein precipitation step with a solvent like methanol or acetonitrile can be used for plasma or serum samples. For urine, a dilute-and-shoot approach may be feasible.
-
Chromatographic Separation: Utilize a reversed-phase or HILIC column with a suitable mobile phase gradient to achieve separation from other matrix components.
-
MS/MS Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 3-hydroxy-2-methylvaleric acid would need to be optimized.
Biological Activity and Toxicology
Biological Activity
The primary known biological role of 3-hydroxy-2-methylvaleric acid is as an intermediate in isoleucine metabolism. There is limited specific information on the distinct biological activities of its individual stereoisomers. However, it is a general principle in pharmacology that enantiomers can have different biological effects. Further research is needed to elucidate the specific interactions of each stereoisomer with biological systems.
Toxicology
Detailed toxicological data for 3-hydroxy-2-methylvaleric acid is not extensively available. However, GHS classification indicates that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[14] As with any chemical, appropriate safety precautions should be taken during handling.
Applications in Drug Development and Research
The primary application of 3-hydroxy-2-methylvaleric acid in a clinical and research setting is as a biomarker for Maple Syrup Urine Disease. Its potential as a lead compound for drug development has not been extensively explored. However, the presence of hydroxyl and carboxylic acid functionalities makes it a potential starting point for the synthesis of more complex molecules with potential therapeutic applications.
Conclusion
3-Hydroxy-2-methylvaleric acid is a metabolite with established significance in the diagnosis of inborn errors of metabolism. This guide has provided a detailed overview of its chemical properties, stereochemistry, and analytical methodologies. While much is known about its role as a biomarker, further research is warranted to explore the specific biological activities of its stereoisomers and to assess its potential in drug discovery and development. The protocols and data presented herein serve as a valuable resource for scientists and researchers working with this intriguing molecule.
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